2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline
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Overview
Description
2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline is a complex organic compound with a unique structure that combines a quinoxaline core with phenoxy and morpholinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the quinoxaline core.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate leaving group on the quinoxaline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methylbutan-2-yl)phenoxy]pyridin-3-ylmethanamine
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
Uniqueness
2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline is unique due to its combination of a quinoxaline core with phenoxy and morpholinyl substituents. This structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C23H27N3O2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[3-[4-(2-methylbutan-2-yl)phenoxy]quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C23H27N3O2/c1-4-23(2,3)17-9-11-18(12-10-17)28-22-21(26-13-15-27-16-14-26)24-19-7-5-6-8-20(19)25-22/h5-12H,4,13-16H2,1-3H3 |
InChI Key |
DRUUYKVYJKIRLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origin of Product |
United States |
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